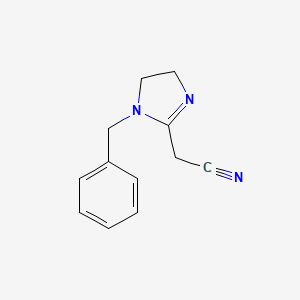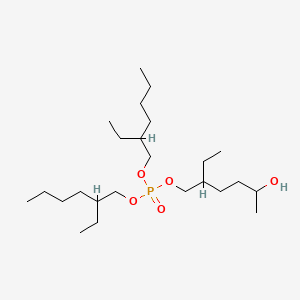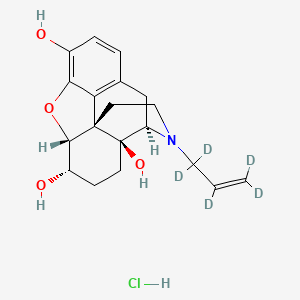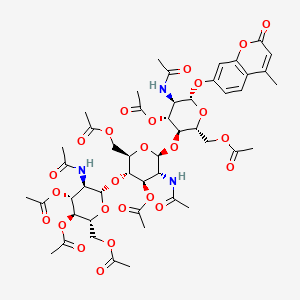
6-(4-Methylumbelliferyl) Chitotriose O-Heptacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylumbelliferyl) Chitotriose O-Heptacetate involves multiple steps, starting from the appropriate monosaccharide units. The key steps include:
Glycosylation: The initial step involves the glycosylation of the monosaccharide units to form the chitotriose backbone.
Acetylation: The hydroxyl groups of the chitotriose are then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Attachment of 4-Methylumbelliferyl Group: The 4-methylumbelliferyl group is introduced through a nucleophilic substitution reaction, typically using 4-methylumbelliferyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used for the glycosylation and acetylation steps.
Purification: The product is purified using techniques such as column chromatography and recrystallization to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Methylumbelliferyl) Chitotriose O-Heptacetate undergoes several types of chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.
Oxidation: The compound can undergo oxidation reactions, particularly at the 4-methylumbelliferyl group, to form various oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 4-methylumbelliferyl group.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Free chitotriose and acetic acid.
Oxidation: Oxidized derivatives of the 4-methylumbelliferyl group.
Substitution: Substituted derivatives of the 4-methylumbelliferyl group.
Aplicaciones Científicas De Investigación
6-(4-Methylumbelliferyl) Chitotriose O-Heptacetate is widely used in scientific research, particularly in the following fields:
Chemistry: As an intermediate in the synthesis of fluorogenic substrates for various assays.
Biology: In the study of enzyme kinetics, particularly lysozyme activity, due to its fluorogenic properties.
Industry: Used in the production of specialized reagents for biochemical assays.
Mecanismo De Acción
The primary mechanism of action of 6-(4-Methylumbelliferyl) Chitotriose O-Heptacetate involves its use as a substrate for lysozyme. The lysozyme enzyme cleaves the chitotriose backbone, releasing the 4-methylumbelliferyl group, which fluoresces under UV light. This fluorescence can be measured to determine lysozyme activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylumbelliferyl β-D-glucuronide: Another fluorogenic substrate used in enzyme assays.
4-Methylumbelliferyl N-acetyl-β-D-glucosaminide: Used in the study of glycosidase activity.
4-Methylumbelliferyl β-D-galactopyranoside: Used in β-galactosidase assays.
Uniqueness
6-(4-Methylumbelliferyl) Chitotriose O-Heptacetate is unique due to its specific structure, which allows it to be used as a substrate for lysozyme assays. Its acetylated chitotriose backbone and the 4-methylumbelliferyl group provide distinct advantages in terms of stability and fluorescence properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C48H61N3O25 |
|---|---|
Peso molecular |
1080.0 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-(acetyloxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C48H61N3O25/c1-19-14-36(62)71-32-15-30(12-13-31(19)32)70-46-37(49-20(2)52)44(68-28(10)60)41(34(72-46)17-64-24(6)56)75-48-39(51-22(4)54)45(69-29(11)61)42(35(74-48)18-65-25(7)57)76-47-38(50-21(3)53)43(67-27(9)59)40(66-26(8)58)33(73-47)16-63-23(5)55/h12-15,33-35,37-48H,16-18H2,1-11H3,(H,49,52)(H,50,53)(H,51,54)/t33-,34-,35-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47+,48+/m1/s1 |
Clave InChI |
FBHMDVOKHMXWOB-LBNIFWKSSA-N |
SMILES isomérico |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3,5-difluoro-2-methoxyphenyl)-5-(1-(1-(methylsulfonyl)piperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13860702.png)
![(3R,6S)-6-[4-[(2S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxoazetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13860715.png)
![Tert-butyl 4-[4-(1-hydroxyethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13860722.png)
![(4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid](/img/structure/B13860727.png)
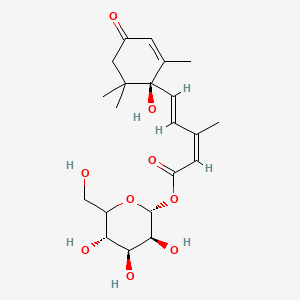

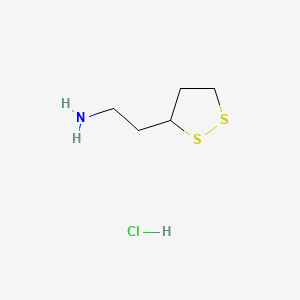
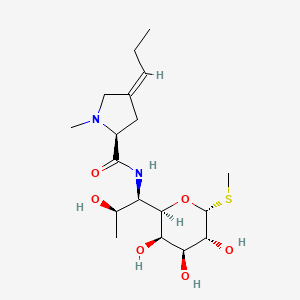
![(R)-8-Dipropylamino-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile hydrochloride](/img/structure/B13860749.png)

